2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
This compound is a complex molecule with a diverse range of applications. Let’s explore its structure and properties.
Chemical Formula: CHBrFNOS
CAS Number: 840472-38-0
Molecular Weight: 502.343 g/mol
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps
-
Sulfanylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- A sulfur atom is introduced at the triazole ring, resulting in the formation of the sulfanyl group.
- This step is crucial for the compound’s biological activity.
-
Acetylation
- The sulfanyl group is acetylated using an acetylating agent (e.g., acetic anhydride or acetyl chloride).
- The resulting compound is 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Reactions:
-
Oxidation and Reduction
- The compound can undergo redox reactions due to the presence of functional groups (e.g., the sulfanyl group).
- Oxidation may lead to the formation of sulfoxides or sulfones.
- Reduction could yield the corresponding thiol or other reduced forms.
-
Substitution Reactions
- The bromine and chlorine atoms are susceptible to substitution reactions.
- Common reagents include nucleophiles (e.g., amines, thiols) or halogenating agents.
Major Products:
Sulfanyl Group Modifications:
Scientific Research Applications
This compound finds applications in various fields:
-
Medicine
- Investigated as a potential drug candidate due to its unique structure.
- May exhibit antimicrobial, antiviral, or anticancer properties.
-
Chemistry
- Used as a building block for designing novel molecules.
- Studied for its reactivity and potential catalytic applications.
-
Biology
- Investigated for interactions with biological targets (e.g., enzymes, receptors).
-
Industry
- May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. potential pathways include:
Target Binding:
Cellular Signaling:
Comparison with Similar Compounds
While this compound is unique, let’s briefly mention similar compounds:
Properties
Molecular Formula |
C21H14BrClFN5OS |
---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H14BrClFN5OS/c22-14-3-6-16(7-4-14)29-20(13-2-1-9-25-11-13)27-28-21(29)31-12-19(30)26-15-5-8-18(24)17(23)10-15/h1-11H,12H2,(H,26,30) |
InChI Key |
URVTXKYBHBKDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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